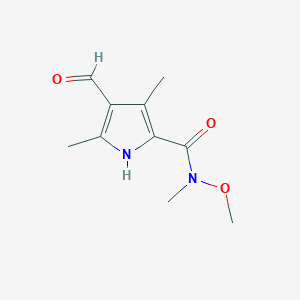![molecular formula C22H18BrNO3 B14195835 4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde CAS No. 915214-23-2](/img/structure/B14195835.png)
4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2. It is a white to pale yellow solid at room temperature and is known for its aromatic properties and volatility. This compound is soluble in organic solvents such as ether and chloroform .
Preparation Methods
The synthesis of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde typically involves organic synthesis reactions. One common method includes the reaction of 4-bromophenylamine with 4-formylphenylboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles.
Aldol Reaction: The aldehyde groups in the compound can participate in aldol reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials[][4].
Mechanism of Action
The mechanism of action of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparison with Similar Compounds
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde can be compared with other similar compounds such as:
4,4’-{[4-(2-Chloroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4,4’-{[4-(2-Fluoroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4,4’-{[4-(2-Iodoethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions .
Properties
CAS No. |
915214-23-2 |
|---|---|
Molecular Formula |
C22H18BrNO3 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
4-(N-[4-(2-bromoethoxy)phenyl]-4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C22H18BrNO3/c23-13-14-27-22-11-9-21(10-12-22)24(19-5-1-17(15-25)2-6-19)20-7-3-18(16-26)4-8-20/h1-12,15-16H,13-14H2 |
InChI Key |
ODZWXRXEYQZLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


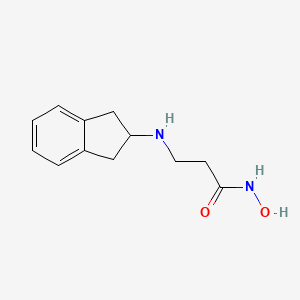
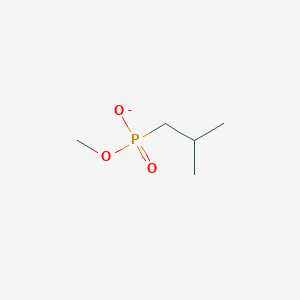
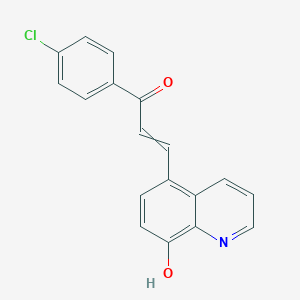
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
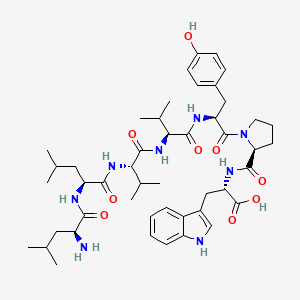
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
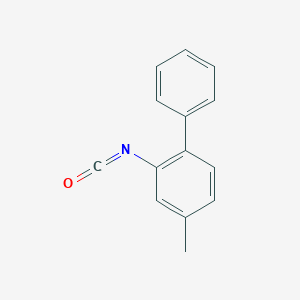
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
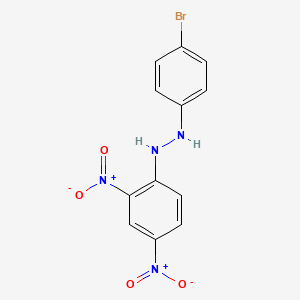
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)

